![molecular formula C20H22N2O B13927724 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
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Overview
Description
2,5-Diazaspiro[34]octan-1-one, 2,5-bis(phenylmethyl)- is a chemical compound with the molecular formula C₁₉H₂₀N₂O It is a spirocyclic compound, meaning it contains a spiro-connected ring system This compound is known for its unique structure, which includes a spiro junction between a diazaspiro octane ring and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps, including purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-1-one: Another spirocyclic compound with a similar structure but different substitution pattern.
2-Benzyl-2,5-diazaspiro[3.4]octan-1-one: A closely related compound with a benzyl group instead of a phenylmethyl group.
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H22N2O and features a spirocyclic structure that is characteristic of several biologically active compounds. The presence of nitrogen atoms in the diazaspiro framework contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of diazaspiro compounds. For instance, derivatives similar to 2,5-Diazaspiro[3.4]octan-1-one have been shown to exhibit selective inhibition against various cancer cell lines. A notable study investigated a series of diazaspiro derivatives as covalent inhibitors targeting KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) . These derivatives demonstrated significant potency in inhibiting tumor growth in xenograft models.
Inhibition of Protein-Protein Interactions
Another area of interest is the compound's ability to inhibit protein-protein interactions. Research indicates that spirocyclic compounds can disrupt interactions between key proteins involved in disease pathways, such as menin/MLL protein interactions . This mechanism is particularly relevant for therapeutic strategies against certain hematological malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of diazaspiro compounds. Modifications to the phenyl groups attached to the spirocyclic core can significantly influence their potency and selectivity. For example, variations in substituents on the phenyl rings have been correlated with changes in inhibitory activity against specific cancer cell lines .
Case Studies
Pharmacological Mechanisms
The pharmacological effects of 2,5-Diazaspiro[3.4]octan-1-one are attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with specific receptors or enzymes remains an area for further exploration.
Properties
IUPAC Name |
2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAQPJEDUCSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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